N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
This compound is a pyrimido[5,4-b]indole derivative featuring a sulfanyl acetamide side chain and a diethylamino-substituted phenyl group. Its core structure includes a pyrimidine ring fused to an indole scaffold, with a methoxy group at the 8-position and methyl groups at the 3- and 5-positions. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting proteins or receptors such as Toll-like receptors (TLRs) due to similarities with reported TLR4 ligands .
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3S/c1-7-31(8-2)17-9-11-20(16(3)13-17)27-22(32)15-35-26-28-23-19-14-18(34-6)10-12-21(19)29(4)24(23)25(33)30(26)5/h9-14H,7-8,15H2,1-6H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHYUPRBVRWNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromane core, followed by the introduction of the benzoyl and benzyl groups through acylation and alkylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrimido[5,4-b]indole derivatives are a well-studied class of compounds with diverse bioactivities. Below is a comparative analysis of structurally related compounds:
Key Observations
Core Modifications: The target compound’s pyrimidoindole core is distinct from simpler pyrimidine derivatives (e.g., ), which lack the fused indole system. Substitution at the 3-position of the pyrimidoindole core (e.g., phenyl in Compound 27 vs. ethoxyphenyl in ) influences steric and electronic properties. The target compound’s 3,5-dimethyl groups may enhance metabolic stability compared to phenyl substituents.
Side Chain Variations: The diethylamino group in the target compound increases basicity and solubility compared to non-polar alkyl chains (e.g., isopentyl in Compound 27). This could improve pharmacokinetic profiles . Sulfonyl groups in vs.
Bioactivity: Compound 27 (N-isopentyl derivative) exhibits potent TLR4 agonist activity (IC₅₀ = 1.2 µM), while bulkier substituents (e.g., tert-butyl in Compound 32) reduce potency (IC₅₀ = 8.5 µM). The target compound’s diethylamino group may balance steric effects and electronic interactions, though experimental validation is needed .
Physicochemical Properties
- Hydrogen Bonding : The sulfanyl acetamide moiety acts as a hydrogen bond acceptor, a feature shared with oxadiazole sulfanyl acetamides (e.g., ), which exhibit enzyme inhibition.
Research Findings and Gaps
- TLR4 Specificity : Pyrimidoindole derivatives in show TLR4 selectivity over TLR2/7/9, suggesting the target compound may share this specificity.
- Lack of Data : While structural analogs like and are well-characterized synthetically, their bioactivity data remain unreported, limiting direct comparisons.
- Computational Predictions: Molecular docking studies (as in ) could predict the target compound’s binding affinity to TLR4, leveraging its diethylamino group for ionic interactions with aspartate residues.
Biological Activity
N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (CAS Number: 1112375-07-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 493.6 g/mol. The structure features a pyrimidine-indole hybrid system linked to a diethylamino-substituted phenyl group, which may contribute to its biological activities.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of pyrimidine and indole can inhibit cancer cell proliferation by modulating various signaling pathways involved in cell growth and apoptosis .
Antimicrobial Properties
Preliminary investigations suggest that the compound may possess antimicrobial activity. Similar compounds have shown efficacy against a range of bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer and microbial metabolism. For instance, certain derivatives have been shown to inhibit protein kinases that play critical roles in tumor growth and progression .
The biological activity of this compound can be attributed to several mechanisms:
- Signal Transduction Modulation : The compound may interfere with signaling pathways such as MAPK/ERK or PI3K/Akt, which are crucial for cell survival and proliferation.
- Apoptosis Induction : By activating pro-apoptotic factors or inhibiting anti-apoptotic proteins, the compound can promote programmed cell death in cancer cells.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties that can protect cells from oxidative stress-induced damage.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
